molecular formula C9H12BrN B3393651 2-(3-Bromophenyl)propylamine CAS No. 380608-39-9

2-(3-Bromophenyl)propylamine

Cat. No. B3393651
M. Wt: 214.1 g/mol
InChI Key: CCOOGMNVMAJJGT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propylamine, also known as BPP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been widely studied for its potential therapeutic uses in treating various neurological and psychiatric disorders.

Scientific Research Applications

2-(3-Bromophenyl)propylamine has been studied for its potential therapeutic uses in treating various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease. It has also been investigated for its potential as a cognitive enhancer and as a treatment for drug addiction.

Mechanism Of Action

2-(3-Bromophenyl)propylamine acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other monoamine neurotransmitters in the brain. By inhibiting MAO-B, 2-(3-Bromophenyl)propylamine increases the levels of dopamine and other neurotransmitters in the brain, which can lead to improved mood, cognition, and motor function.

Biochemical And Physiological Effects

2-(3-Bromophenyl)propylamine has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-(3-Bromophenyl)propylamine has several advantages for lab experiments, including its high selectivity for MAO-B, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the potential for interactions with other drugs and substances.

Future Directions

There are several future directions for research on 2-(3-Bromophenyl)propylamine, including:
1. Investigating its potential as a treatment for other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
2. Developing more potent and selective MAO-B inhibitors based on the structure of 2-(3-Bromophenyl)propylamine.
3. Studying the effects of 2-(3-Bromophenyl)propylamine on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
4. Investigating the potential of 2-(3-Bromophenyl)propylamine as a tool for studying the role of dopamine in the brain.
5. Exploring the use of 2-(3-Bromophenyl)propylamine in combination with other drugs and therapies for treating neurological and psychiatric disorders.
Conclusion
In conclusion, 2-(3-Bromophenyl)propylamine is a chemical compound that has been widely studied for its potential therapeutic uses in treating various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of MAO-B, leading to increased levels of dopamine and other neurotransmitters in the brain. While 2-(3-Bromophenyl)propylamine has several advantages for lab experiments, it also has some limitations. Future research on 2-(3-Bromophenyl)propylamine could lead to the development of new treatments for neurological and psychiatric disorders, as well as a better understanding of the role of dopamine in the brain.

properties

IUPAC Name

2-(3-bromophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOOGMNVMAJJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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